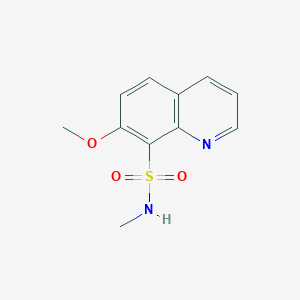

7-Methoxy-N-methylquinoline-8-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3S |

|---|---|

Molecular Weight |

252.29 g/mol |

IUPAC Name |

7-methoxy-N-methylquinoline-8-sulfonamide |

InChI |

InChI=1S/C11H12N2O3S/c1-12-17(14,15)11-9(16-2)6-5-8-4-3-7-13-10(8)11/h3-7,12H,1-2H3 |

InChI Key |

RARKLXUCMDWFMC-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC |

Origin of Product |

United States |

The Quinoline Scaffold: a Privileged Structure in Drug Discovery and Chemical Biology

The quinoline (B57606) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a mainstay in medicinal chemistry, widely regarded as a "privileged scaffold." labnovo.com This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and its ability to serve as a versatile framework for designing therapeutic agents with a vast array of pharmacological activities. labnovo.comnih.govscbt.com

Quinoline and its derivatives have been instrumental in the development of drugs targeting a wide spectrum of diseases. nih.govaccelachem.com Their applications are extensive, showing efficacy in treating malaria, cancer, and various bacterial and fungal infections. mdpi.comsigmaaldrich.comchemnet.com The structural versatility of the quinoline nucleus allows for extensive modification, enabling the generation of a large number of derivatives with diverse biological and biochemical activities. labnovo.com Researchers have successfully developed quinoline-based compounds with anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects. nih.govaccelachem.com This broad utility has cemented the quinoline scaffold's role as a critical component in the search for novel, potent, and selective therapeutic agents. nih.govbldpharm.com

Table 1: Examples of Marketed Drugs Featuring the Quinoline Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Chloroquine | Antimalarial |

| Mefloquine | Antimalarial |

| Ofloxacin | Antibacterial |

| Ciprofloxacin | Antibacterial |

| Belamaf | Anticancer |

The Sulfonamide Moiety: a Cornerstone of Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂), is another critical element in the pharmacopeia of medicinal chemistry. brieflands.comrsc.org First introduced in the 1930s with the discovery of prontosil, sulfonamides were the first class of synthetic antimicrobial agents to be used widely, revolutionizing the treatment of bacterial infections before the advent of penicillin. ontosight.airesearchgate.net Their primary antibacterial mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria, thereby halting their growth and proliferation. brieflands.comontosight.aisvchembiotech.com

Beyond their foundational role as antibiotics, sulfonamides exhibit a remarkable range of biological activities, making them a vital component in the design of modern therapeutics. chemicalbook.comnih.gov This functional group is present in drugs with diverse pharmacological actions, including diuretics (e.g., Furosemide), anticancer agents (e.g., Pazopanib), antivirals (e.g., Darunavir), anti-inflammatory drugs (e.g., Celecoxib), and antiepileptics (e.g., Zonisamide). The sulfonamide moiety can form key electrostatic interactions with biological targets and often serves as a stable bioisosteric replacement for other functional groups, such as carboxylic acids or amides. rsc.org Its continued prevalence in newly developed drugs underscores its enduring importance in medicinal chemistry. chemicalbook.com

Table 2: Examples of Marketed Drugs Featuring the Sulfonamide Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Sulfamethoxazole | Antibacterial |

| Furosemide | Diuretic |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) |

| Sumatriptan | Antimigraine |

| Darunavir | Antiviral (Protease Inhibitor) |

Fusing Functionality: Research on Quinoline Sulfonamide Hybrids

The strategy of molecular hybridization, which combines two or more distinct pharmacophoric units into a single molecule, has emerged as a powerful approach in drug design. This method aims to create novel compounds with potentially enhanced affinity, improved efficacy, or a dual mechanism of action that can address complex diseases and combat drug resistance. svchembiotech.com The fusion of the quinoline (B57606) scaffold and the sulfonamide moiety is a prime example of this strategy, attracting significant research interest.

Studies have focused on designing and synthesizing quinoline-sulfonamide hybrids to explore their potential as enhanced therapeutic agents. A major thrust of this research has been in the development of new antibacterial compounds, particularly against multidrug-resistant strains. svchembiotech.com By combining the DNA gyrase-inhibiting properties of quinolones with the folate synthesis inhibition of sulfonamides, researchers aim to create multi-target antibacterials. svchembiotech.com For instance, a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial and antibiofilm activities against pathogenic microbes. Beyond infectious diseases, quinoline-sulfonamide hybrids have been investigated for their anticancer properties, with studies evaluating their efficacy against various human cancer cell lines. These hybrid structures are also explored for their potential as enzyme inhibitors, demonstrating the broad therapeutic promise of this molecular combination. sigmaaldrich.com

Defining the Research Scope for 7 Methoxy N Methylquinoline 8 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of this compound reveals key disconnections that form the basis of its synthetic strategy. The primary disconnection is at the sulfonamide bond, separating the 7-methoxyquinoline-8-sulfonyl chloride precursor and methylamine. This approach is logical due to the common and generally high-yielding reaction between sulfonyl chlorides and amines to form sulfonamides.

Further disconnection of the 7-methoxyquinoline-8-sulfonyl chloride intermediate points to 7-methoxyquinoline as a parent structure. The introduction of the sulfonyl chloride group at the C-8 position can be envisioned through an electrophilic aromatic substitution, specifically a chlorosulfonation reaction.

The 7-methoxyquinoline core itself can be disconnected through several established quinoline (B57606) syntheses. A common approach involves the disconnection of the pyridine (B92270) ring of the quinoline system, leading back to a substituted aniline (B41778) and a three-carbon component. For 7-methoxyquinoline, this would involve a derivative of m-anisidine.

Classical and Modern Approaches for Quinoline Ring System Construction Relevant to the 7-Methoxy-8-position

The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. iipseries.org

The Skraup-Doebner-Von Miller synthesis and its variations are classical methods for quinoline synthesis that have been refined over time. iipseries.orgwikipedia.orgacs.org These reactions typically involve the condensation of an aniline with an α,β-unsaturated carbonyl compound, or precursors that generate one in situ, under acidic conditions. iipseries.orgwikipedia.orgacs.org For the synthesis of a 7-methoxyquinoline, a meta-substituted aniline is often used. brieflands.com

The reaction of an aniline with an α,β-unsaturated carbonyl compound can proceed via a 1,4-addition, followed by cyclization and oxidation to yield the quinoline. acs.org A notable aspect of using m-substituted anilines is the potential formation of both 5- and 7-substituted quinoline isomers. brieflands.com However, reaction conditions can often be optimized to favor one isomer over the other. An improved Skraup-Doebner-Von Miller reaction has been developed using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates in a solvent-free medium, providing moderate to good yields of various quinoline products. lookchem.com

Modern synthetic methods often employ transition metal catalysis to achieve efficient and selective bond formations under milder conditions. researchgate.netias.ac.in Palladium-catalyzed reactions have become particularly prominent in the synthesis of quinolines and other heterocyclic systems. nih.govrsc.org These methods offer advantages over classical approaches by avoiding the use of harsh acidic or basic conditions. scispace.com

One strategy involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the oxidant, which allows for the construction of 2,3-disubstituted quinolines. organic-chemistry.org Another approach describes a palladium-catalyzed one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. rsc.org Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed, which proceeds in the absence of acids or bases and tolerates a range of functional groups. scispace.com The synthesis of quinolines has also been achieved through a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov Transition-metal-free methods have also been explored, such as the oxidative cycloisomerization of o-cinnamylanilines. organic-chemistry.org

Synthesis of the Sulfonamide Moiety at the C-8 Position of Quinoline

The introduction of a sulfonamide group at the C-8 position of the quinoline ring is a critical step in the synthesis of the target compound.

A common and direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. In the context of this compound, this involves the preparation of 7-methoxyquinoline-8-sulfonyl chloride. This intermediate can be synthesized from 7-methoxy-8-aminoquinoline via a Sandmeyer-type reaction, where the amino group is diazotized and subsequently reacted with sulfur dioxide in the presence of a copper catalyst and chloride source.

Alternatively, direct chlorosulfonation of 7-methoxyquinoline can be employed, although this may lead to issues with regioselectivity. Once the 7-methoxyquinoline-8-sulfonyl chloride is obtained, it can be reacted with methylamine in the presence of a base to yield the final product, this compound. The synthesis of various quinoline-8-sulfonamide (B86410) derivatives often proceeds through the reaction of the corresponding 8-quinolinesulfonyl chloride with an appropriate amine. mdpi.com For instance, a series of 8-quinolinesulfonamido-1,2,3-triazoles were synthesized from 8-quinolinesulfonyl chloride and propargylamine (B41283) or N-methylpropargylamine, followed by a cycloaddition reaction. mdpi.com

Recent advances in organic synthesis have introduced more sophisticated methods for the formation of sulfonamides. thieme-connect.com These can include transition metal-catalyzed cross-coupling reactions. For example, a copper(I)-catalyzed sulfonylation of 8-aminoquinoline (B160924) amides with sulfonyl chlorides has been developed, offering a mild protocol that proceeds in air. nih.gov While this specific example involves an amide at a different position, the principle of using a directing group to achieve regioselective C-H sulfonylation is a powerful tool. The 8-amino group of quinoline can act as a directing group in various transition-metal-catalyzed C-H functionalization reactions. rsc.org Copper-catalyzed regioselective C-H sulfonylation of 8-aminoquinolines at the C5-position has been reported, utilizing the bidentate-chelation assistance of the amino group. acs.org While this directs sulfonylation to a different position, it highlights the potential for directed C-H activation strategies in the synthesis of functionalized quinolines.

Introduction and Functionalization of the Methoxy Group at the C-7 Position

The installation of a methoxy group at the C-7 position of the quinoline ring is a crucial step in the synthesis of the target compound. This is typically achieved through Williamson ether synthesis starting from the corresponding hydroxyl precursor, 7-hydroxyquinoline (B1418103) (quinolin-7-ol).

The synthesis of 7-methoxyquinoline often begins with the formation of the 7-hydroxyquinoline core, which can then be methylated. One common method involves the reaction of 7-hydroxyquinoline with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. Common bases for this transformation include sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF). echemi.com

The general reaction is as follows:

7-hydroxyquinoline + Base → 7-quinolinolate anion

7-quinolinolate anion + CH₃I → 7-Methoxyquinoline + Base-I⁻

An alternative approach involves building the 7-methoxy-substituted quinoline ring from a precursor that already contains the methoxy group, such as m-anisidine, using classic quinoline syntheses like the Skraup or Doebner-von Miller reactions.

Once installed, the C-7 methoxy group is relatively stable. However, it can be functionalized, most commonly through ether cleavage to regenerate the hydroxyl group using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This dealkylation provides a route to other 7-O-substituted analogs.

Table 1: Reaction Conditions for C-7 Methoxy Group Introduction

| Precursor | Reagent | Base | Solvent | Conditions | Yield |

| Quinolin-7-ol | Methyl Iodide (MeI) | Sodium Hydride (NaH) | DMF | 0°C to room temp | High |

| Quinolin-7-ol | Methyl Iodide (MeI) | Cesium Carbonate (Cs₂CO₃) | DMF | 20°C, 12h | ~25% echemi.com |

Synthetic Routes to N-methyl-Sulfonamide Derivatives

The formation of the N-methyl-sulfonamide group at the C-8 position is a key transformation. This process generally involves two main steps: sulfonation or chlorosulfonation of the quinoline ring, followed by amidation with methylamine.

First, the 7-methoxyquinoline core must be functionalized with a sulfonyl group, typically a sulfonyl chloride, at the C-8 position. This is achieved via electrophilic aromatic substitution. The reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid (ClSO₃H) is known to produce the corresponding 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov A similar electrophilic substitution on 7-methoxyquinoline would be directed by the activating methoxy group, but achieving selectivity for the C-8 position over the C-5 position can be challenging. A specific reagent, 7-Methoxyquinoline-8-sulfonyl chloride, is commercially available, suggesting established, though proprietary, methods for its synthesis. cymitquimica.com

Once the 7-methoxyquinoline-8-sulfonyl chloride intermediate is obtained, the N-methyl-sulfonamide is formed by reacting it with methylamine (CH₃NH₂). This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. mdpi.com The reaction is typically carried out in a suitable solvent like chloroform (B151607) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com

General Synthetic Scheme:

Chlorosulfonation: 7-Methoxyquinoline + ClSO₃H → 7-Methoxyquinoline-8-sulfonyl chloride

Amidation: 7-Methoxyquinoline-8-sulfonyl chloride + CH₃NH₂ → this compound + HCl

Numerous methodologies exist for the synthesis of sulfonamides from sulfonyl chlorides and amines, highlighting the robustness of this reaction. organic-chemistry.orgcbijournal.com Pyridine is often used as both a base and a solvent in these transformations. cbijournal.com

Chemoselective Modifications and Derivatization Strategies for Analog Generation

Generating analogs of this compound is essential for structure-activity relationship (SAR) studies in drug discovery. Chemoselective modifications allow for the derivatization of one functional group in the presence of others.

Modifications of the Quinoline Core:

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds on the quinoline nucleus. For example, palladium-catalyzed reactions can introduce new aryl or alkyl groups at various positions, though achieving specific regioselectivity can be complex. Cobalt-catalyzed C-H sulfonylation at the C5-position of quinolines has been demonstrated, offering a route to di-sulfonated analogs. researchgate.net

Substitution at C-4: The C-4 position of the quinoline ring can be activated for nucleophilic substitution. For instance, 7-methoxyquinolin-4(1H)-one can be converted to 4-chloro-7-methoxyquinoline (B1631688) using phosphorus oxychloride (POCl₃). chemicalbook.com This chloro-derivative can then react with various nucleophiles to introduce a wide range of substituents. nih.gov

Modifications of the Sulfonamide Group:

N-Alkylation/Arylation: While the target compound is an N-methyl derivative, a variety of other primary or secondary amines can be used in the reaction with 7-methoxyquinoline-8-sulfonyl chloride to generate a library of N-substituted analogs. mdpi.commicrobiologyjournal.org

Click Chemistry: If the N-substituent on the sulfonamide contains a terminal alkyne (e.g., from propargylamine), it can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach a wide array of molecular fragments via a triazole linker. nih.govmdpi.com

Modifications of the Methoxy Group:

O-Dealkylation: As mentioned, the methoxy group can be cleaved to reveal the 8-hydroxyquinoline scaffold. This hydroxyl group can then be re-alkylated with different alkyl halides to generate a series of 7-O-alkyl ethers, allowing for exploration of steric and electronic effects at this position.

Table 2: Potential Derivatization Strategies

| Site of Modification | Reaction Type | Reagents/Conditions | Potential New Functional Group |

| Quinoline C-4 Position | Nucleophilic Substitution | POCl₃, then R-NH₂ | Amino, Alkoxy |

| Sulfonamide Nitrogen | Amidation | 7-Methoxyquinoline-8-sulfonyl chloride + RNH₂ | N-Alkyl, N-Aryl sulfonamides |

| N-Alkyne Sulfonamide | CuAAC Click Chemistry | Organic Azide, CuSO₄, Na-Ascorbate | 1,2,3-Triazole linked fragments |

| C-7 Methoxy Group | O-Dealkylation & Re-alkylation | BBr₃, then R-X + Base | O-Alkyl, O-Aryl ethers |

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following synthesis, the isolation of pure this compound requires robust purification and characterization methods.

Purification Techniques:

Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. For sulfonamides, recrystallization from solvents like ethanol (B145695) or propanol-water mixtures has been used. google.com

Column Chromatography: This is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude mixture is loaded onto a column and eluted with a solvent system (mobile phase) of increasing polarity. Fractions are collected and analyzed (e.g., by TLC) to isolate the desired product. echemi.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases, often an organic solvent and an aqueous solution. Solid-phase extraction (SPE) is also widely used for the cleanup of sulfonamide samples. oup.comresearchgate.netmdpi.com

Characterization Techniques: The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic methods. purdue.edu

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula. High-resolution mass spectrometry (HR-MS) provides a very accurate molecular weight, further confirming the elemental composition. nih.govorientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹), the N-H bond (if present, though absent in the N-methylated final product), and C-O and C=N bonds of the methoxyquinoline core. nih.govorientjchem.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing an empirical formula that can be compared with the theoretical values calculated from the expected molecular formula. orientjchem.org

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational chemistry and theoretical investigations for the compound This compound that aligns with the requested article structure.

While computational studies, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, are common for related quinoline and sulfonamide compounds, specific data for this compound—such as its putative biological targets, key binding interactions, ligand-target binding energies, conformational analysis, or detailed electronic structure analysis—could not be located in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound at this time. The creation of such an article would require access to dedicated research studies that have not been published or indexed in discoverable scientific databases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. qub.ac.ukpensoft.net By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding rational drug design. qub.ac.ukjbclinpharm.org Studies on related structures, such as 8-methoxy quinoline derivatives, have successfully used QSAR to model their inhibitory activities. sphinxsai.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. For a series of this compound analogs, these descriptors would be grouped into several categories:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), and molecular weight (MW). Lipophilicity is particularly important for membrane permeability.

Electronic Descriptors: These quantify the electronic aspects of the molecule, including dipole moment, partial charges on atoms, and HOMO-LUMO energies. These are critical for receptor-ligand interactions.

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular volume, surface area, and various topological indices (e.g., Kier & Hall indices, Balaban J index). sphinxsai.com

Table 2: Examples of Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Description |

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. |

| Physicochemical | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |

| Electronic | SssOcount | The count of oxygen atoms connected to two single bonds. sphinxsai.com |

| Steric/Topological | Molecular Volume | The van der Waals volume of the molecule. |

| Steric/Topological | T_N_O_3 | The count of nitrogen atoms separated from any oxygen atom by 3 bonds. sphinxsai.com |

This table provides examples of the diverse molecular descriptors used to build robust QSAR models.

Once descriptors are generated, a mathematical model (often using multiple linear regression or machine learning methods) is created to link them to the observed biological activity. sphinxsai.com A crucial step is the rigorous validation of this model to ensure it is robust and has predictive power, rather than just fitting the initial data.

Key statistical metrics for model validation include:

Coefficient of Determination (r²): Indicates how well the model fits the training data. A value close to 1.0 suggests a good fit.

Cross-validated Coefficient of Determination (q²): A more robust metric of predictive ability, determined by systematically leaving out data points and predicting them. A high q² (typically > 0.5) is desired.

Fischer's F-test (F): Assesses the statistical significance of the model. jbclinpharm.org

Predicted r² (pred_r²): Measures the predictive power of the model on an external test set of compounds not used in model generation.

A study on 8-methoxy quinoline derivatives generated a statistically significant QSAR model with an r² of 0.7683 and a q² of 0.6259, indicating a reliable predictive model. sphinxsai.com Such validated models are invaluable for prioritizing the synthesis of novel analogs with potentially enhanced activity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to bind to a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For an analog of this compound, a hypothetical pharmacophore model could include:

Two Hydrogen Bond Acceptors: Corresponding to the two oxygen atoms of the sulfonamide group.

One Aromatic Ring Feature: Representing the quinoline core.

One Hydrophobic Feature: Potentially associated with the quinoline ring or other non-polar substituents.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, large digital libraries containing millions of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. This approach rapidly narrows down the vast chemical space to a manageable number of promising candidates for further experimental testing, significantly accelerating the discovery of new lead compounds. nih.gov

Medicinal Chemistry Optimization and Analog Design

Lead Optimization Strategies based on SAR

Lead optimization for compounds based on the quinoline-sulfonamide framework is heavily guided by Structure-Activity Relationship (SAR) studies. These studies systematically alter different parts of the molecule to determine which chemical features are crucial for its biological activity. The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govnih.gov The sulfonamide group is also a key pharmacophore, lending itself to a broad spectrum of biological activities. nih.gov

In the context of quinoline-8-sulfonamides, SAR exploration often focuses on the substituents on both the quinoline ring and the sulfonamide nitrogen. For instance, in a series of quinoline-sulfonamide hybrids designed as multi-target inhibitors for Alzheimer's disease, the nature of the group attached to the sulfonamide nitrogen was found to be critical for inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). rsc.orgnih.govresearchgate.net

Key SAR findings for quinoline-sulfonamide analogs include:

Substitution on the N-sulfonamide moiety: Attaching different substituted benzyl (B1604629) groups to the sulfonamide nitrogen leads to varied inhibitory potencies. rsc.org

Electronic effects of substituents: The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on an aromatic ring attached to the sulfonamide can significantly influence the compound's inhibitory effect. rsc.org

Positional isomerism: The position of substituents on an attached aromatic ring is crucial. For example, chloro-substitution at the meta-position of a benzyl group on the sulfonamide resulted in more potent MAO-A inhibition compared to ortho- or para-substitution. rsc.org

The following table summarizes the inhibitory activity of a series of N-substituted quinoline-8-sulfonamide (B86410) derivatives against key enzymes implicated in neurodegenerative diseases.

| Compound | N-Sulfonamide Substituent | MAO-A IC50 (μM) | MAO-B IC50 (μM) | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|---|---|---|

| a5 | 3-chlorobenzyl | 0.59 ± 0.04 | 0.89 ± 0.05 | 1.53 ± 0.11 | 0.88 ± 0.07 |

| a12 | 2-fluorobenzyl | 1.15 ± 0.08 | 0.47 ± 0.03 | 1.85 ± 0.13 | 0.95 ± 0.08 |

| a11 | 4-hydroxybenzyl | 1.05 ± 0.07 | 0.85 ± 0.05 | 1.10 ± 0.77 | 0.65 ± 0.06 |

| a6 | 3,4-dimethoxybenzyl | 0.95 ± 0.06 | 0.75 ± 0.04 | 1.25 ± 0.09 | 0.58 ± 0.05 |

Data sourced from Jalil et al., 2024. rsc.orgnih.govresearchgate.net

Bioisosteric Replacement and Scaffold Hopping within the 7-Methoxy-N-methylquinoline-8-sulfonamide Framework

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the properties of a lead compound while retaining its key biological activity. cambridgemedchemconsulting.comnih.govniper.gov.in

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comdrughunter.com For the this compound framework, several bioisosteric replacements could be envisioned:

7-Methoxy Group: The methoxy (B1213986) group at the 7-position is a key structural feature. Potential bioisosteres for the methoxy group (-OCH₃) include other small, lipophilic, and potentially hydrogen-bond accepting groups. Common bioisosteric replacements for a methoxy group are listed in the table below. The goal of such a replacement would be to modulate the compound's metabolic stability, lipophilicity, and interaction with the target protein. For example, replacing the methoxy group with a hydroxyl group (-OH) could introduce a hydrogen bond donor, potentially altering binding interactions. nih.gov Conversely, replacing it with a trifluoromethyl (-CF₃) group would increase lipophilicity and could enhance metabolic stability. cambridgemedchemconsulting.com

Sulfonamide Moiety: The sulfonamide group itself can be considered a bioisostere of other functional groups like amides or carboxylic acids. drughunter.com Within the quinoline-8-sulfonamide series, modifications to the sulfonamide are also possible. For instance, a reversed sulfonamide could be explored.

| Original Group (in 7-position) | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -OCH₃ (Methoxy) | -OH (Hydroxyl) | Introduce hydrogen bonding, alter polarity |

| -OCH₃ (Methoxy) | -F (Fluoro) | Similar size, alter electronic properties |

| -OCH₃ (Methoxy) | -NH₂ (Amino) | Introduce hydrogen bonding, alter basicity |

| -OCH₃ (Methoxy) | -CH₃ (Methyl) | Remove hydrogen bond acceptor, alter lipophilicity |

| -OCH₃ (Methoxy) | -CF₃ (Trifluoromethyl) | Increase lipophilicity, block metabolism |

Scaffold Hopping: This strategy involves replacing the core molecular structure (the scaffold) with a different one while maintaining the three-dimensional arrangement of key functional groups responsible for biological activity. nih.govniper.gov.innih.gov This can lead to novel compounds with improved properties and new intellectual property. Starting from the quinoline scaffold, one could "hop" to other bicyclic heteroaromatic systems. A common example is hopping from a quinoline to a quinazoline, where a carbon atom in the pyridine (B92270) ring is replaced by a nitrogen atom. niper.gov.inresearchgate.net This subtle change can significantly alter the molecule's properties while potentially preserving its binding mode to a biological target. For the this compound scaffold, a scaffold hop to a 7-methoxy-N-methylquinazoline-8-sulfonamide could be a viable strategy to explore new chemical space. researchgate.net

Chiral Synthesis and Stereochemical Considerations

The parent compound, this compound, is achiral. However, the introduction of chiral centers into its analogs can be a powerful strategy to improve potency and selectivity. Stereoisomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities.

Chirality can be introduced into the this compound framework in several ways:

Modification of the N-methyl group: Replacing the methyl group on the sulfonamide nitrogen with a larger, chiral substituent, such as a (1-phenylethyl) group, would create a chiral center.

Substitution on the quinoline ring: Introducing a chiral substituent at one of the open positions on the quinoline ring.

Creation of a chiral center on a side chain: Adding a more complex side chain with a stereocenter to the sulfonamide nitrogen.

The synthesis of such chiral sulfonamides would require stereoselective synthetic methods. A general approach involves the reaction of a chiral amine with a sulfonyl chloride. mdpi.com For instance, reacting quinoline-8-sulfonyl chloride with a chiral amine in the presence of a base would yield a chiral sulfonamide. mdpi.com The separation of enantiomers can be achieved through chiral chromatography or by diastereomeric salt formation.

The stereochemical configuration of the resulting analogs would need to be determined, for example by X-ray crystallography, and the biological activity of each enantiomer would have to be evaluated independently to understand the stereochemical requirements for interaction with the biological target.

Impact of Substituent Effects on Biological Activity and Selectivity

The electronic and steric properties of substituents on the quinoline-sulfonamide scaffold have a profound impact on biological activity and selectivity. As indicated by SAR studies, both the nature and position of substituents are critical.

In a series of quinoline-sulfonamide hybrids, the following observations were made regarding substituent effects on the N-benzyl moiety: rsc.org

Halogen Substituents: The position of a chloro substituent on the benzyl ring significantly affected the inhibitory potential against MAO and cholinesterase enzymes. Meta-substitution was generally favorable for MAO-A inhibition. A fluoro substituent at the ortho-position led to the highest potency against MAO-B. rsc.org

Methoxy Substituents: The presence of methoxy groups also modulated activity. A 3,4-dimethoxybenzyl substitution resulted in a potent inhibitor of BChE. rsc.org However, in some cases, di-substitution was found to decrease potency compared to mono-substitution. rsc.org

Hydroxyl Substituents: A para-hydroxyl group on the benzyl ring was found to be beneficial for BChE and AChE inhibition. Molecular docking studies suggested that this hydroxyl group could form key hydrogen bonding interactions with amino acid residues in the active site of the enzyme. rsc.org

Furthermore, modifications to the quinoline ring itself can dramatically alter activity. For example, in a study of quinoline-5-sulfonamides, methylation of the 8-hydroxyl group to an 8-methoxy group resulted in a significant loss of anticancer activity, highlighting the importance of the hydrogen-bonding capability of the phenolic group for that specific biological target. nih.gov

The table below illustrates the impact of substituent position on the inhibitory activity of chloro-substituted N-benzyl quinoline-8-sulfonamides.

| Compound | N-Benzyl Substituent | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|---|

| a3 | 2-chlorobenzyl | 1.25 ± 0.09 | 1.15 ± 0.08 |

| a5 | 3-chlorobenzyl | 0.59 ± 0.04 | 0.89 ± 0.05 |

| a4 | 4-chlorobenzyl | 1.55 ± 0.11 | 1.35 ± 0.09 |

Data sourced from Jalil et al., 2024. rsc.org

Design of Multi-targeting Ligands based on Quinoline-Sulfonamide Hybrids

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. researchgate.net This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. rsc.orgnih.govresearchgate.net The quinoline-sulfonamide framework is an excellent scaffold for the design of such MTDLs due to the inherent biological activities of both the quinoline and sulfonamide moieties. nih.gov

A prominent example is the design of quinoline-sulfonamide hybrids as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for the treatment of Alzheimer's disease. rsc.orgnih.govresearchgate.net In this approach, the quinoline-8-sulfonamide core acts as the central scaffold, and different fragments are attached to the sulfonamide nitrogen to confer inhibitory activity against the various enzymes.

The design strategy for these multi-targeting agents involves:

Selection of a core scaffold: The quinoline-8-sulfonamide core is chosen for its known interactions with various enzymes and its favorable drug-like properties.

Identification of key pharmacophores: Fragments known to inhibit the targets of interest (e.g., MAO-A, MAO-B, AChE, BChE) are identified.

Hybridization: These pharmacophoric fragments are chemically linked to the core scaffold, often at the sulfonamide nitrogen.

In vitro evaluation: The synthesized hybrid molecules are then tested for their inhibitory activity against each of the intended targets to identify potent and balanced multi-target inhibitors.

Molecular docking studies play a crucial role in the rational design of these hybrids, helping to predict how the molecules will bind to the active sites of the different target enzymes and guiding the selection of fragments to be incorporated. rsc.org For instance, docking studies revealed that the quinoline ring can form π-π stacking interactions with key aromatic amino acids in the active sites of both MAOs and ChEs, while the sulfonamide portion and its substituents can form critical hydrogen bonds. rsc.org

Potential Pre Clinical and Research Applications

Development of 7-Methoxy-N-methylquinoline-8-sulfonamide as a Chemical Probe for Target Validation

There is no publicly available scientific literature detailing the development or use of this compound as a chemical probe. Chemical probes are powerful tools for target validation, and while other quinoline-based compounds have been developed for such purposes, no such application has been documented for this specific sulfonamide derivative.

Utility in Assay Development for High-Throughput Screening

An extensive search of research articles and screening libraries did not yield any instances of this compound being utilized in the development of assays for high-throughput screening (HTS). HTS campaigns often employ a wide range of chemical scaffolds to identify hit compounds, but there is no indication that this particular molecule has been included in such screenings or used as a tool compound in assay development.

Contributions to Understanding Enzyme Mechanisms and Cellular Pathways

No studies have been published that describe the use of this compound to investigate enzyme mechanisms or elucidate cellular pathways. Research in this area often relies on well-characterized small molecules to perturb and study biological systems. The absence of data suggests that the biological targets and mechanism of action for this compound are currently unknown.

Role in Fragment-Based Drug Discovery or Structure-Based Drug Design Initiatives

There is no evidence to suggest that this compound has been part of any fragment-based drug discovery (FBDD) or structure-based drug design (SBDD) initiatives. While the quinoline (B57606) scaffold is a common motif in such discovery programs, the specific substitution pattern of this compound has not been reported in the context of FBDD or SBDD studies.

Future Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Routes to Access Underexplored Analogs

The development of new synthetic methodologies is crucial for generating novel analogs of 7-Methoxy-N-methylquinoline-8-sulfonamide with improved potency, selectivity, and pharmacokinetic profiles. Current synthetic strategies often involve the reaction of a substituted quinoline (B57606) with various sulfa drugs or the use of coupling reactions. mdpi.comresearchgate.net For instance, one approach involves reacting 4-chloro-7-methoxyquinoline (B1631688) with a panel of different sulfonamides to create a library of analogs. mdpi.com

Future efforts could focus on multistep molecular assembly techniques, such as utilizing Suzuki and acid-amine cross-coupling reactions, to introduce greater structural diversity. researchgate.net Another promising avenue is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com This "click chemistry" approach allows for the efficient and specific linkage of quinoline-sulfonamide moieties to other chemical fragments, enabling the creation of complex and novel molecular architectures. mdpi.com

These advanced synthetic routes would allow for systematic exploration of the chemical space around the this compound core. This includes modifications at various positions of the quinoline ring and diversification of the sulfonamide group to fine-tune the compound's properties.

Application of Advanced Computational Methodologies (e.g., AI/ML in drug design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for quinoline-sulfonamides. intimal.edu.mymdpi.com These computational tools can analyze vast datasets to identify patterns and predict the biological activities and pharmacokinetic properties of novel compounds, thereby accelerating the design-synthesis-test cycle. mdpi.comnih.gov

Key applications of computational methodologies include:

Virtual Screening and Molecular Docking: Computational screening of large compound libraries against known biological targets can identify promising candidates for synthesis. intimal.edu.myemanresearch.org Molecular docking studies, which predict the binding orientation and affinity of a ligand to a target protein, have been successfully used to design quinoline-8-sulfonamide (B86410) derivatives as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). mdpi.comnih.gov

Predictive Modeling (ADMET): AI and ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. intimal.edu.my This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired therapeutic profiles. mdpi.com By learning from existing data on active quinoline-sulfonamides, these models can propose novel structures that are more likely to be effective.

Quantum Chemistry: Combined with AI, quantum chemistry can provide a more accurate understanding of the electronic structure of molecules, guiding the design of new drug candidates with optimized properties. nih.gov

The use of these advanced computational methods can significantly reduce the time and cost associated with traditional drug discovery, enabling a more rational and targeted approach to developing new quinoline-sulfonamide-based therapeutics. emanresearch.org

Identification of New Biological Targets Modulated by Quinoline-Sulfonamides

A significant opportunity for future research lies in the identification of new biological targets for the quinoline-sulfonamide class of compounds. While some targets have been identified, a systematic exploration of the broader biological landscape is needed.

Known and potential targets for quinoline-sulfonamides include:

Carbonic Anhydrases (CAs): Several quinoline-based sulfonamides have been shown to be potent inhibitors of various human carbonic anhydrase (hCA) isoforms, including the cancer-related hCA IX and hCA XII. nih.gov The inhibitory activity varies depending on the substitution pattern of the quinoline ring. nih.gov

Pyruvate Kinase M2 (PKM2): This key glycolytic enzyme is a target for cancer therapy. Quinoline-8-sulfonamide derivatives have been designed as modulators of PKM2, demonstrating their potential as anti-cancer agents. mdpi.comnih.gov

Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2): A functional proteomics approach identified ALDH1 and QR2 as selective targets of quinoline drugs. drugbank.comcapes.gov.br Further investigation is needed to determine if this compound or its analogs interact with these targets.

Bacterial Enzymes: In an antimicrobial context, sulfonamides are known to inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. drugbank.com The quinoline moiety may confer additional or alternative mechanisms of action.

Future research should employ high-throughput screening and proteomics approaches to screen libraries of quinoline-sulfonamide analogs against a wide range of biological targets. This could uncover novel mechanisms of action and expand the potential therapeutic applications of this class of compounds.

Investigation of Resistance Mechanisms (e.g., in antimicrobial contexts)

As with any antimicrobial agent, the potential for resistance development is a critical consideration. Understanding the mechanisms by which bacteria might develop resistance to quinoline-sulfonamides is essential for designing more durable therapies.

Potential mechanisms of resistance include:

Alteration of the Drug Target: Bacteria can acquire mutations in the gene encoding the target protein, reducing the drug's binding affinity. nih.govyoutube.com For sulfonamides, this often involves mutations in the folP gene, which encodes dihydropteroate synthase. researchgate.net

Enzymatic Degradation: Bacteria may produce enzymes that chemically modify and inactivate the drug. nih.gov

Changes in Membrane Permeability: Reduced penetration of the drug into the bacterial cell can also lead to resistance. nih.gov

Efflux Pumps: Bacteria can actively pump the drug out of the cell using efflux pumps, preventing it from reaching its target. researchgate.net

Future research should focus on identifying the specific genes and pathways involved in resistance to quinoline-sulfonamides. This could involve sequencing resistant bacterial strains and conducting genetic studies to pinpoint the mutations responsible for resistance. This knowledge can then be used to design new analogs that are less susceptible to these resistance mechanisms or to develop combination therapies that can overcome resistance. rsc.org

Translational Research Perspectives from Pre-clinical Findings (excluding clinical human trials)

Pre-clinical studies have provided valuable insights into the potential therapeutic applications of quinoline-sulfonamides, laying the groundwork for further translational research.

Key pre-clinical findings include:

Anticancer Activity: Quinoline-sulfonamide derivatives have demonstrated anti-proliferative effects in various cancer cell lines. nih.govresearchgate.net For example, certain analogs have shown potent inhibitory activity against breast cancer cell lines. nih.gov One study found that a quinoline-8-sulfonamide derivative could reduce intracellular pyruvate levels in lung cancer cells, impacting their viability. nih.gov

Antimicrobial and Antibiofilm Activity: A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides have been synthesized and shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. mdpi.com One compound, in particular, demonstrated significant activity against E. coli and C. albicans and was also effective at inhibiting biofilm formation in pathogenic microbes isolated from urinary tract infections. mdpi.com

Future translational research should build upon these findings by evaluating the efficacy of promising quinoline-sulfonamide analogs in animal models of cancer and infectious diseases. These studies will be crucial for assessing the in vivo activity, pharmacokinetics, and safety of these compounds, and for providing the necessary data to support their potential advancement into clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.